molecular formula C21H33N7O8 B14229229 L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid CAS No. 830341-64-5

L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid

Cat. No.: B14229229
CAS No.: 830341-64-5
M. Wt: 511.5 g/mol
InChI Key: KQUOETMSKBFJMN-AJNGGQMLSA-N
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Description

L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid is a peptide composed of four amino acids: histidine, glutamine, leucine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine.

Scientific Research Applications

L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Histidyl-L-glutaminyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to physiological effects. The exact mechanism depends on the context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Histidyl-L-glutaminyl-L-leucyl-L-alanine: Similar structure but with alanine instead of aspartic acid.

    L-Histidyl-L-glutaminyl-L-leucyl-L-serine: Contains serine instead of aspartic acid.

Properties

CAS No.

830341-64-5

Molecular Formula

C21H33N7O8

Molecular Weight

511.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid

InChI

InChI=1S/C21H33N7O8/c1-10(2)5-14(20(34)28-15(21(35)36)7-17(30)31)27-19(33)13(3-4-16(23)29)26-18(32)12(22)6-11-8-24-9-25-11/h8-10,12-15H,3-7,22H2,1-2H3,(H2,23,29)(H,24,25)(H,26,32)(H,27,33)(H,28,34)(H,30,31)(H,35,36)/t12-,13-,14-,15-/m0/s1

InChI Key

KQUOETMSKBFJMN-AJNGGQMLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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